

The Pharmacological Profile of Ruzinurad: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Ruzinurad (also known as SHR4640) is a novel, selective uric acid transporter 1 (URAT1) inhibitor currently under development for the management of hyperuricemia and gout. By potently and selectively blocking URAT1 in the renal proximal tubules, Ruzinurad inhibits the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid (sUA) levels. Clinical trials have demonstrated Ruzinurad's efficacy in significantly reducing sUA, both as a monotherapy and in combination with xanthine oxidase inhibitors such as febuxostat. This technical guide provides a comprehensive overview of the pharmacological profile of Ruzinurad, detailing its mechanism of action, in vitro and clinical pharmacology, pharmacokinetics, and safety profile, based on currently available data.

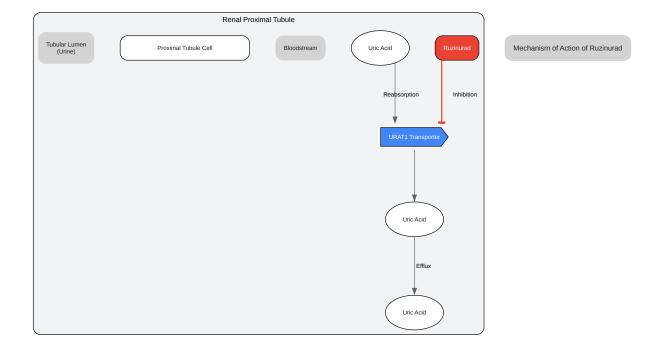
Mechanism of Action

Ruzinurad is a highly selective inhibitor of the solute carrier family 22 member 12 (SLC22A12) protein, commonly known as urate transporter 1 (URAT1).[1][2][3][4] URAT1 is a key transporter located on the apical membrane of renal proximal tubular cells, responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

By selectively binding to and inhibiting URAT1, **Ruzinurad** effectively blocks this reabsorption pathway. This leads to an increase in the fractional excretion of uric acid in the urine, which in turn results in a dose-dependent reduction of sUA levels in the systemic circulation.[1][5] This



targeted action addresses the underlying cause of hyperuricemia in the majority of gout patients, which is under-excretion of uric acid.[4]



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Caption: Mechanism of Action of Ruzinurad

In Vitro Pharmacology

The in vitro activity of **Ruzinurad** has been characterized through assays assessing its inhibitory effect on URAT1.

Parameter	Value	Assay System	Reference
IC50	0.13 μΜ	Non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells	[1]

Pharmacokinetics

The pharmacokinetic profile of **Ruzinurad** has been evaluated in Phase 1 clinical trials involving healthy volunteers and patients with hyperuricemia.

Absorption and Food Effect

In a Phase 1, open-label, randomized, two-period crossover study in 14 healthy male volunteers, the effect of a high-fat, high-calorie meal on the pharmacokinetics of a single 10 mg oral dose of **Ruzinurad** was assessed.[2]

Parameter	Fasted	Fed	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	-	-	0.866 (0.799 - 0.939)
AUC0-t (ngh/mL)	-	-	0.983 (0.923 - 1.048)
AUC0-∞ (ngh/mL)	-	-	0.985 (0.925 - 1.049)
Tmax (h)	Delayed under fasted conditions	-	-



Note: Specific Cmax and AUC values for fasted and fed states were not provided in the abstract.

The results indicate that food has a minimal effect on the overall exposure (AUC) of **Ruzinurad**, with a slight decrease in the peak concentration (Cmax).[2] Therefore, **Ruzinurad** can be administered with or without food.[2]

Drug-Drug Interactions

A single-center, open-label, randomized study evaluated the drug-drug interaction between **Ruzinurad** (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients with primary hyperuricemia.[6][7]

Parameter	Ruzinurad Alone	Ruzinurad + Febuxostat	Geometric Mean Ratio (90% CI)
Ruzinurad Cmax	-	-	0.910 (0.839 - 0.988)
Ruzinurad AUC0-τ	-	-	0.929 (0.893 - 0.966)

Parameter	Febuxostat Alone	Febuxostat + Ruzinurad	Geometric Mean Ratio (90% CI)
Febuxostat Cmax	-	-	1.284 (1.016 - 1.621)
Febuxostat AUC0-τ	-	-	0.984 (0.876 - 1.106)

Note: Specific Cmax and AUC values were not provided in the abstract.

The co-administration of febuxostat had no clinically relevant effect on the pharmacokinetic parameters of **Ruzinurad**.[6][7] While there was a slight increase in the Cmax of febuxostat when co-administered with **Ruzinurad**, the overall exposure (AUC) remained unchanged, suggesting no significant pharmacokinetic interaction.[6][7]

Clinical Efficacy and Pharmacodynamics

The efficacy of **Ruzinurad** in lowering sUA has been demonstrated in Phase 2 and Phase 3 clinical trials.



Phase 2 Monotherapy Study

A randomized, double-blind, dose-ranging Phase 2 study evaluated the efficacy and safety of **Ruzinurad** (2.5 mg, 5 mg, and 10 mg once daily) compared to placebo and benzbromarone (50 mg) in Chinese subjects with hyperuricemia over 5 weeks.[8]

Treatment Group	% of Patients Achieving sUA ≤360 μmol/L at Week 5	Mean % Reduction in sUA at Week 5
Ruzinurad 10 mg	72.5%	46.8%
Ruzinurad 5 mg	32.5%	32.7%
Benzbromarone 50 mg	61.5%	41.8%
Placebo	0%	5.9%

Ruzinurad at 5 mg and 10 mg doses demonstrated a statistically significant and dosedependent reduction in sUA levels compared to placebo.[8]

Phase 2 Combination Therapy with Febuxostat (NCT05513976)

A 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study assessed the efficacy and safety of **Ruzinurad** (5 mg and 10 mg) as an add-on therapy to febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[1][3][9][10]



Treatment Group	% of Patients Achieving sUA ≤360 µmol/L at Week 12	% of Patients Achieving sUA ≤300 µmol/L at Week 12	Mean % Change in sUA from Baseline
Ruzinurad 10 mg + Febuxostat	56.9% (OR: 8.7)	43.1% (OR: 7.2)	-37.7%
Ruzinurad 5 mg + Febuxostat	53.1% (OR: 7.1)	38.8%	-30.1%
Placebo + Febuxostat	13.7%	9.8%	-8.7%

The addition of both 5 mg and 10 mg of **Ruzinurad** to febuxostat resulted in a significantly higher proportion of patients achieving target sUA levels compared to febuxostat alone.[3][9]

Phase 3 Monotherapy Study (NCT04956432)

A Phase 3, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy and safety of **Ruzinurad** monotherapy compared to allopurinol in subjects with gout.[11][12] [13] While the full study results are yet to be published, it has been reported that **Ruzinurad** demonstrated a superior sUA lowering effect compared to allopurinol, with a well-tolerated safety profile.[13]

Safety and Tolerability

Across the clinical trials, **Ruzinurad** has been generally well-tolerated.[1][2][6][8]

In the Phase 2 combination study with febuxostat, treatment-emergent adverse events (TEAEs) were mostly mild to moderate in severity.[3]

Adverse Event Category	Ruzinurad 10 mg + Febuxostat	Ruzinurad 5 mg + Febuxostat	Placebo + Febuxostat
Any TEAE	74.5%	87.8%	80.4%
Gout Flares	39.2%	49.0%	45.1%

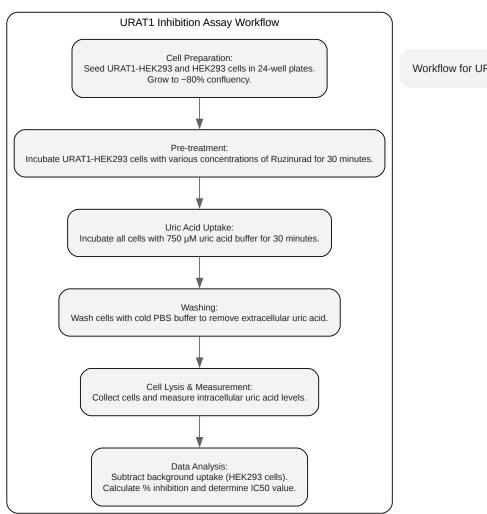


No TEAEs led to treatment discontinuation or death in this study.[1]

Experimental Protocols In Vitro URAT1 Inhibition Assay (Non-isotopic Uric Acid Uptake)

This protocol describes a method for assessing the in vitro URAT1 transport activity using a non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells.





Workflow for URAT1 Inhibition Assay

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Caption: Workflow for URAT1 Inhibition Assay



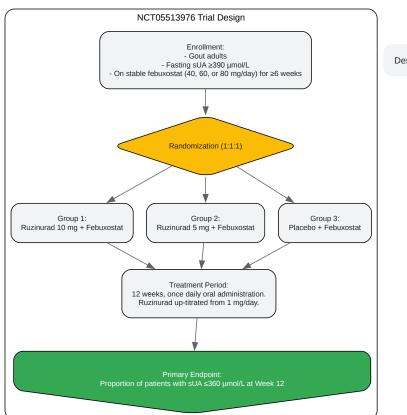
Detailed Steps:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293) and parental HEK293 cells (for background control) are cultured in appropriate media.
- Cell Plating: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10⁵
 cells per well and grown until they reach about 80% confluence.
- Compound Pre-incubation: The hURAT1-HEK293 cells are pre-treated with various concentrations of Ruzinurad for 30 minutes.
- Uric Acid Uptake: Both hURAT1-HEK293 and parental HEK293 cells are then incubated with a 750 μM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake.
- Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove any extracellular uric acid.
- Measurement: The cells are collected, and the intracellular uric acid concentration is
 measured using a suitable method (e.g., colorimetric or LC-MS/MS). The intracellular uric
 acid level is normalized to the protein content of the cell lysate.
- Data Analysis: The uric acid uptake in the parental HEK293 cells is subtracted from that in the hURAT1-HEK293 cells to determine the specific URAT1-mediated transport. The percentage of inhibition at each concentration of Ruzinurad is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Phase 2 Combination Therapy Clinical Trial (NCT05513976)

This protocol outlines the design of the Phase 2 study of **Ruzinurad** in combination with febuxostat.





Design of the Phase 2 Combination Therapy Trial

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Caption: Design of the Phase 2 Combination Therapy Trial



- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase
 2 study.[1]
- Participants: 151 adult patients with gout and fasting sUA ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]
- Intervention: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms:
 - Ruzinurad 10 mg + Febuxostat
 - Ruzinurad 5 mg + Febuxostat
 - Placebo + Febuxostat
- Dosing: All study medications were administered orally once daily for 12 weeks. Ruzinurad
 was initiated at a low dose of 1 mg/day and gradually up-titrated to the target dose. The
 febuxostat dose remained the same as at screening.[1]
- Primary Endpoint: The proportion of patients achieving a sUA level of ≤360 μmol/L at Week
 12.[1]

Conclusion

Ruzinurad is a potent and selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia and gout. Its pharmacological profile supports its development as both a monotherapy and as an add-on therapy for patients who do not achieve target sUA levels with xanthine oxidase inhibitors alone. The clinical data to date indicate a favorable safety and tolerability profile. The completion of the Phase 3 program and subsequent regulatory submissions will further elucidate the role of **Ruzinurad** in the management of hyperuricemia and gout.

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- To cite this document: BenchChem. [The Pharmacological Profile of Ruzinurad: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181943#pharmacological-profile-of-ruzinurad]

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